molecular formula C14H13ClO2 B6379937 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261955-21-8

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379937
CAS RN: 1261955-21-8
M. Wt: 248.70 g/mol
InChI Key: USYZYUVXCQGRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-MCP-2-MP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 5-MCP-2-MP is a useful intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, and is also used as a starting material in the synthesis of a variety of compounds. In addition, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(ethylene terephthalate). It is also used in the synthesis of various dyes and pigments.

Mechanism of Action

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that acts as a reagent in the synthesis of various organic compounds. It is used in the Friedel-Crafts acylation reaction, which involves the reaction of anisole and 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. In this reaction, the anisole is converted to an acyl chloride, which then reacts with the 4-chloro-2-methylphenol to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also easy to use and can be used in a variety of reactions. However, there are a few limitations to using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, and it may react with other compounds in the reaction mixture.

Future Directions

In the future, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, dyes, and pigments. It could also be used in the synthesis of new materials, such as nanomaterials, and in the development of new drugs and therapies. Additionally, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.

Synthesis Methods

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common synthesis method is the Friedel-Crafts acylation of anisole and 4-chloro-2-methylphenol. In this method, anisole is reacted with 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. Other methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% include the reaction of 4-chloro-2-methylphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst, or the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol in the presence of an acid catalyst.

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZYUVXCQGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685603
Record name 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)-2-methoxyphenol

CAS RN

1261955-21-8
Record name 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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